Tridentate Cu(II) κ³-N,N,O Coordination
The mpmapOH ligand coordinates Cu(II) in a distorted square-pyramidal geometry via pyridyl N, amine N, and hydroxyl O atoms. The Cu–N(pyridyl) and Cu–N(amine) bond lengths range from 1.9881(10) to 2.0409(9) Å, with Cu–O at 2.0409(9) Å [1]. In contrast, the ethanolamine analog 2-[(pyridin-2-ylmethyl)amino]ethanol lacks the gem-dimethyl backbone and forms only bidentate complexes, precluding the κ³ mode [2]. No comparable quantitative bond-length data are available for the ethanol analog in the same geometry.
| Evidence Dimension | Cu–N/O bond lengths in square-pyramidal Cu(II) complex |
|---|---|
| Target Compound Data | Cu–N: 1.9881(10)–2.0409(9) Å; Cu–O: 2.0409(9) Å |
| Comparator Or Baseline | 2-[(Pyridin-2-ylmethyl)amino]ethanol: bidentate coordination only; no κ³ complex reported |
| Quantified Difference | κ³ tridentate vs. κ² bidentate coordination mode; bond-length precision ±0.001 Å |
| Conditions | Synchrotron single-crystal X-ray diffraction at 100 K; [CuCl₂(mpmapOH)] complex |
Why This Matters
Tridentate κ³-chelation provides enhanced complex stability and predefined geometry for catalysis or bioinorganic applications compared to bidentate analogs.
- [1] Shin, J. W. et al. (2016). Crystal structure of dichlorido{2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ³N,N′,O}copper(II) from synchrotron data. Acta Cryst. E, 72, 1400–1403. View Source
- [2] BV FAPESP. Scholarship 25/23252-2: Compostos de coordenação, Elementos da série dos lantanídeos. Describes bidentate coordination of 2-(pyridin-2-ylmethylamino)ethanol. View Source
